molecular formula C14H15N3S B1292903 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol CAS No. 870540-55-9

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292903
CAS No.: 870540-55-9
M. Wt: 257.36 g/mol
InChI Key: CMFMXWPZLFNEKY-UHFFFAOYSA-N
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Description

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Chemical Reactions Analysis

4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors critical for the survival and proliferation of pathogens. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also exhibit antifungal and antimicrobial activities but differ in their specific molecular targets and spectrum of activity .

Biological Activity

4-Allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C15H19N3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{S} with a distinct structural configuration that contributes to its biological properties. The presence of the triazole ring and thiol group is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds within this class could inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus12.5 - 25 µg/mL
Control (Chloramphenicol)E. coli, S. aureus6.25 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A related study found that some triazoles can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

Case Study:
In vitro studies on colon carcinoma (HCT-116) cells showed that derivatives similar to this compound exhibited IC50 values ranging from 6.2 µM to 27.3 µM against various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : Triazoles can inhibit enzymes critical for fungal and bacterial growth.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives to evaluate their biological activities. For instance, a study synthesized multiple 1,2,4-triazole derivatives and screened them for antimicrobial and anticancer activities:

CompoundBiological ActivityIC50 (µM)
Compound AAntimicrobial15
Compound BAnticancer (MCF-7)20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-allyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via heterocyclization of thiocarbazide precursors or alkylation of triazole-thiol intermediates. Optimal conditions involve NaOH-mediated cyclization at 80–100°C for 1–3 hours, followed by purification via crystallization (e.g., using propan-2-ol) . Microwave-assisted synthesis can improve yield and reduce reaction time by 30–50% compared to conventional heating . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), base concentration, and temperature gradients.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR : To verify allyl (-CH₂CH=CH₂) and cyclopropyl proton environments (δ 1.2–2.8 ppm) .
  • LC-MS : For molecular ion confirmation ([M+H]⁺ expected at m/z ~298) and purity assessment .
  • Elemental Analysis : To validate C, H, N, S content within ±0.3% of theoretical values .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting fungal pathogens (e.g., Candida albicans) due to structural similarity to active triazole antifungals . Use broth microdilution (CLSI M27 guidelines) with fluconazole as a positive control. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM concentrations .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological target interactions of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against fungal CYP51 or bacterial FabH enzymes, leveraging the triazole-thiol moiety’s hydrogen-bonding capacity . Validate docking poses with MD simulations (100 ns) to assess binding stability. Use ADME prediction tools (e.g., SwissADME) to prioritize derivatives with optimal LogP (2–4) and high gastrointestinal absorption .

Q. How can structure-activity relationships (SAR) be explored to enhance antifungal potency?

  • Methodological Answer : Systematically modify:

  • Allyl group : Replace with bulkier substituents (e.g., propargyl) to test steric effects on target binding .
  • Cyclopropyl ring : Introduce electron-withdrawing groups (e.g., -F) to enhance membrane penetration .
  • Thiol moiety : Alkylate with methyl or benzyl groups to evaluate redox stability .
  • Biological Data : Compare MIC values against wild-type and resistant fungal strains to identify resistance-breaking analogs .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : If NMR signals conflict with expected splitting patterns (e.g., cyclopropyl protons), use 2D NMR (COSY, HSQC) to assign coupling networks. For ambiguous LC-MS peaks, perform HRMS-ESI to distinguish isotopic patterns from impurities . Cross-validate with synthetic intermediates (e.g., hydrazine-carbothioamide precursors) to trace signal origins .

Q. What strategies mitigate low yields in alkylation reactions of the triazole-thiol core?

  • Methodological Answer : Low yields often arise from thiol oxidation or competing N-alkylation. Mitigate by:

  • Using anhydrous conditions (e.g., DMF, argon atmosphere) .
  • Adding phase-transfer catalysts (e.g., TBAB) to enhance S-alkylation selectivity .
  • Employing microwave irradiation to accelerate reactions and reduce side products (e.g., disulfides) .

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : If docking predicts high affinity but in vitro activity is low:

Verify compound purity (>95% by HPLC) .

Test membrane permeability (e.g., PAMPA assay) to rule out uptake issues.

Reassess docking parameters (e.g., protonation states, solvation effects) using crystal structures of target proteins (PDB: 1EA1 for CYP51) .

Q. Key Research Gaps and Recommendations

  • Priority Studies :
    • In vivo pharmacokinetics to assess oral bioavailability and half-life.
    • Proteomic profiling to identify off-target effects (e.g., hERG channel inhibition).
  • Collaborative Resources :
    • Access synthetic protocols from Zaporizhzhia State Medical University .
    • Leverage PubChem and EPA DSSTox for toxicity predictions .

Properties

IUPAC Name

3-(2-phenylcyclopropyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-8-17-13(15-16-14(17)18)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFMXWPZLFNEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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